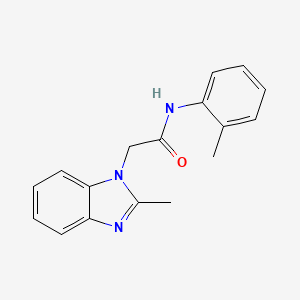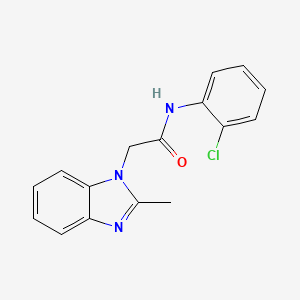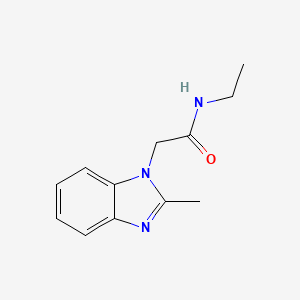
1-Cyclopentyl-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone, commonly known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a cyclic enkephalin analog that acts as an opioid receptor antagonist. It has been shown to have several biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
CPP acts as an opioid receptor antagonist, binding to mu, delta, and kappa opioid receptors in the brain and blocking the effects of endogenous opioids such as enkephalins and endorphins. This mechanism of action makes CPP a valuable tool for studying the role of opioid receptors in various physiological and pathological processes.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects, including the inhibition of dopamine release, the modulation of GABAergic neurotransmission, and the induction of apoptosis in certain cell types. These effects make CPP a valuable tool for studying the mechanisms of action of various drugs and compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP in laboratory experiments is its specificity for opioid receptors, which allows for more targeted investigations of the role of these receptors in various physiological and pathological processes. However, one limitation of using CPP is its potential for off-target effects, which can complicate experimental results.
Orientations Futures
There are several potential future directions for research on CPP and related compounds. One area of interest is the development of more selective opioid receptor antagonists, which could be used to investigate the specific roles of different opioid receptor subtypes in various physiological and pathological processes. Another area of interest is the exploration of the potential therapeutic applications of CPP and related compounds in the treatment of pain, addiction, and other disorders.
Méthodes De Synthèse
CPP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of cyclopentanone with pyrrolidine in the presence of a carbonylating agent such as phosgene. The resulting intermediate is then reacted with N-benzyloxycarbonyl-L-proline to yield CPP.
Applications De Recherche Scientifique
CPP has been used in a variety of scientific research applications, including studies on opioid receptors, pain management, and drug addiction. It has also been used as a tool for investigating the mechanisms of action of other drugs and compounds.
Propriétés
IUPAC Name |
1-cyclopentyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-13-9-11(14(18)15-7-3-4-8-15)10-16(13)12-5-1-2-6-12/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOMZOLSYLNTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)

![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)




